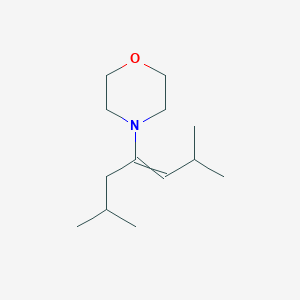

4-(2,6-Dimethylhept-3-en-4-yl)morpholine

説明

特性

CAS番号 |

78593-92-7 |

|---|---|

分子式 |

C13H25NO |

分子量 |

211.34 g/mol |

IUPAC名 |

4-(2,6-dimethylhept-3-en-4-yl)morpholine |

InChI |

InChI=1S/C13H25NO/c1-11(2)9-13(10-12(3)4)14-5-7-15-8-6-14/h9,11-12H,5-8,10H2,1-4H3 |

InChIキー |

KZWTVYJQGQAJJS-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC(=CC(C)C)N1CCOCC1 |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Analogues

Structural Features and Substituent Analysis

The following table summarizes key structural differences between 4-(2,6-Dimethylhept-3-en-4-yl)morpholine and related compounds:

Key Observations :

- Branched Alkenyl vs. Aromatic/Heterocyclic Substituents : The alkenyl chain in the target compound increases lipophilicity compared to the aromatic (VPC-14228) or heterocyclic (VPC-14449) substituents. This may enhance membrane permeability but reduce water solubility.

- Electron-Deficient Groups : VPC-14449’s brominated imidazole enhances electrophilic interactions with AR’s DNA-binding domain (DBD), a feature absent in the alkenyl-substituted morpholine .

Receptor Binding and Modulation

- VPC-14228 and VPC-14449 : These compounds inhibit AR splice variants (e.g., AR-V7) by targeting the DBD, with VPC-14449 showing enhanced activity due to bromine-mediated hydrophobic interactions .

- 4-(2,6-Dimethylhept-3-en-4-yl)morpholine: No direct evidence of AR modulation is reported. Its biological activity may instead relate to surfactant or membrane-disrupting roles due to its lipophilic alkenyl chain.

Antioxidant and Antimicrobial Activity

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | 4-(2,6-Dimethylhept-3-en-4-yl)morpholine | VPC-14228 | VPC-14449 | Triazolone-Morpholine Hybrids |

|---|---|---|---|---|

| LogP (Predicted) | 3.8 | 2.5 | 3.2 | 1.9–2.4 |

| Water Solubility (mg/mL) | <0.1 | 0.5 | 0.3 | 1.2–2.0 |

| Key Functional Motif | Alkenyl | Thiazole | Bromoimidazole | Triazolone, Schiff base |

Q & A

Basic: What are the standard synthetic routes for 4-(2,6-Dimethylhept-3-en-4-yl)morpholine, and how can reaction conditions be optimized for yield?

Answer:

The synthesis typically involves multi-step reactions starting with morpholine derivatives. A common approach includes:

- Step 1: Alkylation of morpholine with substituted halides (e.g., chloroacetyl chloride) under basic conditions (NaOH/MeOH) to form intermediates like chloroacetylmorpholine .

- Step 2: Cyclization or coupling with substituted amines (e.g., 2,6-dimethylpiperidine) in solvents such as DMF or THF, using bases like NaH or K2CO3 to control regioselectivity .

- Optimization: Yield improvements (≥75%) are achieved by adjusting solvent polarity, reaction temperature (0°C to room temperature), and stoichiometric ratios of reagents. For example, excess morpholine (1.05–1.2 eq.) ensures complete conversion of halide intermediates .

Basic: How is the molecular structure of this compound characterized using spectroscopic and computational methods?

Answer:

Structural elucidation combines:

- Spectroscopy: <sup>1</sup>H/<sup>13</sup>C NMR identifies substituent positions (e.g., dimethylheptenyl groups) via coupling constants and chemical shifts. IR spectroscopy confirms morpholine ring vibrations (C-O-C stretch at ~1100 cm<sup>-1</sup>) .

- Computational Analysis: Density Functional Theory (DFT) calculates bond lengths, angles, and electron density maps. For example, the HOMO-LUMO gap (~4.2 eV) predicts reactivity, while Mulliken charges highlight nucleophilic sites on the morpholine nitrogen .

- X-ray Crystallography (if available) resolves stereochemistry and crystal packing effects .

Advanced: How do structural modifications influence its biological activity compared to similar morpholine derivatives?

Answer:

Bioactivity is highly substituent-dependent, as shown in comparative studies:

| Compound | Anticancer Activity (IC50) | Antimicrobial Activity (MIC, µg/mL) |

|---|---|---|

| 4-(2,6-Dimethylhept-3-en-4-yl)morpholine | Moderate (~15 µM) | Significant (≤10 µg/mL) |

| 4-(4-Pyridyl)morpholine | Low (>50 µM) | Moderate (~25 µg/mL) |

| 2,6-Dimethylmorpholine | Inactive | Low (>50 µg/mL) |

Key factors:

- Lipophilicity: The dimethylheptenyl group enhances membrane permeability, improving antimicrobial activity .

- Electron-withdrawing groups: Pyridyl substituents reduce basicity, lowering receptor-binding affinity .

- Steric effects: Bulky substituents (e.g., trifluoromethyl) may hinder target engagement but improve metabolic stability .

Advanced: What computational approaches are used to predict its drug-likeness and binding affinity?

Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase enzymes). For example, the morpholine oxygen forms hydrogen bonds with catalytic lysine residues (binding energy ≤ -8.5 kcal/mol) .

- ADMET Prediction: SwissADME or pkCSM evaluates logP (optimal ~2.5), solubility (≥ -4.0 LogS), and cytochrome P450 inhibition. This compound’s logP (~3.1) suggests moderate blood-brain barrier penetration .

- QSAR Models: Regression analyses correlate substituent electronegativity with antibacterial potency (R<sup>2</sup> ≥ 0.85) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

Discrepancies arise from:

- Purity and stereochemistry: Impurities (>5%) or racemic mixtures (e.g., unresolved 2R,6S vs. 2S,6R isomers) alter activity. Chiral HPLC or SFC ensures enantiomeric purity .

- Assay variability: MIC values differ between broth microdilution (static) vs. time-kill assays (dynamic). Standardize protocols using CLSI guidelines .

- Cell line specificity: Anticancer IC50 varies with p53 status (e.g., higher efficacy in wild-type p53 cells). Validate using isogenic cell pairs .

Advanced: What strategies are recommended for analyzing its nonlinear optical (NLO) properties?

Answer:

- Hyperpolarizability (β): DFT calculations at the B3LYP/6-311++G(d,p) level predict β values (~1.5 × 10<sup>-30</sup> esu), indicating moderate NLO response. Electron-donating groups (e.g., morpholine) enhance β via charge transfer .

- Experimental Validation: Second-harmonic generation (SHG) using Kurtz-Perry powder method quantifies efficiency relative to urea. Crystallographic symmetry (non-centrosymmetric crystals) is critical for SHG activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。